molecular formula C9H5F3N2O B13663804 5-(Trifluoromethyl)quinazolin-4(3H)-one CAS No. 436-73-7

5-(Trifluoromethyl)quinazolin-4(3H)-one

Cat. No.: B13663804
CAS No.: 436-73-7
M. Wt: 214.14 g/mol
InChI Key: OFGNHPGPCHHDRF-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)quinazolin-4(3H)-one (CAS 436-73-7) is a nitrogen-containing heterocyclic compound that features a fused bicyclic system, comprising a benzene ring fused to a pyrimidinone ring . This quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its significant presence in natural products and its extensive, well-documented pharmacological profile . The strategic incorporation of a trifluoromethyl (-CF3) group at the 5-position is a key feature of this molecule. The strong electron-withdrawing nature and high lipophilicity of the -CF3 group are known to enhance the compound's metabolic stability and membrane permeability, which can profoundly influence its binding affinity and overall bioactivity . This compound serves as a high-value building block for drug discovery and agrochemical research. The quinazolinone core allows for versatile structural modifications at multiple positions, enabling researchers to fine-tune activity and explore structure-activity relationships (SAR) for various biological targets . Its primary research value lies in its potential across multiple therapeutic areas. Quinazolinone derivatives have demonstrated potent activity against Staphylococcus aureus , including methicillin-resistant strains (MRSA), by inhibiting penicillin-binding proteins (PBPs) like PBP2a . Furthermore, the scaffold is a prominent source of kinase inhibitors, with derivatives showing compelling activity as anticancer agents by targeting critical pathways such as VEGFR-2 . Additional research indicates potential applications in anti-inflammatory and antioxidant investigations . CAS Number: 436-73-7 Molecular Formula: C9H5F3N2O Molecular Weight: 214.14 g/mol This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(trifluoromethyl)-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)5-2-1-3-6-7(5)8(15)14-4-13-6/h1-4H,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGNHPGPCHHDRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=CNC2=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101278580
Record name 5-(Trifluoromethyl)-4(3H)-quinazolinone
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Molecular Weight

214.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436-73-7
Record name 5-(Trifluoromethyl)-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Trifluoromethyl)-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101278580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Quinazolin-4(3H)-ones

The construction of the quinazolin-4(3H)-one core is well-documented, with several reliable methods being developed over the years. These strategies primarily rely on the cyclization of appropriately substituted anthranilic acid derivatives or the condensation of various precursors.

Cyclization Reactions of Precursors

Cyclization reactions represent a fundamental approach to synthesizing the quinazolinone ring system. A prevalent strategy involves the use of 2-aminobenzamide (B116534) or its parent, anthranilic acid, as a starting material. One common pathway proceeds through a benzoxazinone (B8607429) intermediate. In this two-step process, anthranilic acid is first treated with an acylating agent, such as acetic anhydride (B1165640) or an acyl chloride, to form an N-acyl-anthranilic acid. This intermediate is then cyclized, often by heating with acetic anhydride, to yield a 2-substituted-benzoxazin-4-one. Subsequent reaction of the benzoxazinone with ammonia (B1221849) or a primary amine leads to the opening of the oxazinone ring and recyclization to form the desired quinazolin-4(3H)-one.

Another notable cyclization method is the Niementowski quinazolinone synthesis, which involves the thermal condensation of anthranilic acid with an amide. ekb.eg This reaction can be facilitated by microwave irradiation to reduce reaction times. molbase.com More recent developments include oxidative cyclization techniques. For instance, methods have been developed that involve the direct oxidation-cyclization of in-situ generated aldehydes from styrenes with 2-aminobenzamide. nih.gov Formic acid-catalyzed intramolecular cyclization has also been employed to create tricyclic quinazolinone systems from suitably designed precursors. nih.gov

Table 1: Overview of Selected Cyclization Strategies for Quinazolin-4(3H)-ones
MethodKey PrecursorsTypical Reagents/ConditionsIntermediate (if any)
Via BenzoxazinoneAnthranilic acid, Amine1. Acyl chloride/anhydride 2. Heat 3. Amine or ammonia2-Substituted-benzoxazin-4-one
Niementowski ReactionAnthranilic acid, AmideThermal (conventional heating or microwave)None (direct condensation/cyclization)
Oxidative Cyclization2-Aminobenzamide, StyreneOxidant (e.g., TBHP), DMSOImine intermediate
Intramolecular Cyclization3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-onesFormic acidNone

Condensation Reactions

Condensation reactions provide a highly efficient and often more direct route to the quinazolinone scaffold, sometimes in a one-pot fashion. A classic approach is the condensation of anthranilic acid, an orthoester (such as trimethyl orthoformate, which serves as a one-carbon source), and a primary amine. This three-component reaction is versatile and can be catalyzed by agents like strontium chloride (SrCl2·6H2O) under solvent-free conditions. acs.org

Modern variations include visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes. dovepress.com This green chemistry approach utilizes a photocatalyst, such as fluorescein, in the presence of an oxidant like tert-butyl hydroperoxide (TBHP), avoiding the need for metal catalysts. dovepress.comacs.org The reaction proceeds through the condensation of the 2-aminobenzamide with an aldehyde to form an imine, which then undergoes photocatalytic oxidative cyclization to yield the quinazolin-4(3H)-one. dovepress.com Three-component assembly reactions involving arenediazonium salts, nitriles, and anthranilates have also been developed as a straightforward one-pot synthesis of quinazolin-4(3H)-ones. appchemical.com

Targeted Synthesis of 5-(Trifluoromethyl)quinazolin-4(3H)-one

The synthesis of the specifically substituted this compound is most directly achieved by applying the established synthetic routes to a precursor that already contains the trifluoromethyl group at the desired position. The key starting material for this target is 2-amino-6-(trifluoromethyl)benzoic acid . nih.govresearchgate.net This compound is commercially available, allowing for its direct use in the cyclization and condensation reactions described previously to construct the final quinazolinone product. For example, condensation of 2-amino-6-(trifluoromethyl)benzoic acid with formamide (B127407) under Niementowski conditions would directly yield this compound.

Strategies for Introducing the Trifluoromethyl Group

While utilizing a pre-functionalized precursor like 2-amino-6-(trifluoromethyl)benzoic acid is the most direct route, it is also valuable to consider general strategies for introducing trifluoromethyl groups into heterocyclic systems, as these methods underpin the synthesis of the necessary precursors and offer alternative pathways.

Trifluoroacetic acid (TFA) and its anhydride (TFAA) are inexpensive, stable, and readily available sources of the trifluoromethyl group. drugbank.com A robust one-pot method has been developed for the synthesis of 2-trifluoromethylquinazolin-4(3H)-ones, which demonstrates the utility of TFA in this context. dovepress.com The process involves the condensation of an anthranilic acid with TFA in the presence of a coupling and dehydrating agent like propylphosphonic anhydride (T3P). dovepress.com This is followed by a subsequent condensation with an amine to furnish the 2-trifluoromethylated quinazolinone. dovepress.com While this specific method targets the 2-position of the quinazolinone ring, it exemplifies a powerful and practical strategy for incorporating a CF3 group that could be adapted for other positions or related heterocyclic systems. Photocatalytic methods have also leveraged TFA and its derivatives for decarboxylative trifluoromethylation reactions under mild, visible-light-mediated conditions. drugbank.com

Driven by the principles of green chemistry, significant effort has been directed toward developing metal-free and catalyst-free trifluoromethylation reactions. These methods avoid contamination of the final products with residual metals and often employ milder reaction conditions.

Visible-light photocatalysis has emerged as a powerful tool for C–CF3 bond formation. drugbank.com For instance, the combination of a photocatalyst like fac-Ir(ppy)3 with a CF3 source can generate trifluoromethyl radicals that engage in cyclization reactions with tethered alkenes on a quinazolinone scaffold to build more complex fused systems. drugbank.com Another metal-free approach involves using an oxidant such as ammonium (B1175870) persulfate ((NH4)2S2O8), which can mediate decarboxylative trifluoromethylation or promote intramolecular oxidative cyclization under thermal conditions. sigmaaldrich.com Furthermore, direct methods for synthesizing fluorinated quinazolinones have been reported that use fluorinated acids as the CF3 source without the need for any additional catalysts or additives, relying solely on thermal promotion.

Table 2: Summary of Selected Trifluoromethylation Strategies
StrategyCF3 SourceKey Reagents/ConditionsKey Features
One-Pot CondensationTrifluoroacetic Acid (TFA)Anthranilic acid, Amine, T3PInexpensive CF3 source; targets the 2-position. dovepress.com
Photocatalytic DecarboxylationTrifluoroacetic Acid (TFA)Photocatalyst (e.g., Ru or Ir complex), Visible lightMild, metal-catalyzed, radical-based. drugbank.com
Oxidant-Mediated Radical ReactionTrifluoroacetic Acid derivative(NH4)2S2O8Metal-free, radical-based. sigmaaldrich.com
Direct Thermal MethodFluorinated acidsHeatMetal-free and catalyst-free.
Palladium-Catalyzed Carbonylative Synthesis

Palladium-catalyzed reactions are powerful tools for the construction of heterocyclic systems. While a direct palladium-catalyzed carbonylative synthesis specifically for this compound is not prominently reported, general methods for quinazolinone synthesis are applicable. One such strategy involves the palladium-catalyzed intramolecular C(sp²)-H carboxamidation of N-arylamidines. This approach is atom-economical and step-efficient. To generate the 5-(trifluoromethyl) derivative, the synthesis would require an N-arylamidine derived from an aniline (B41778) bearing a trifluoromethyl group at the meta-position relative to the amidine-substituted carbon. The reaction typically proceeds in the presence of a palladium catalyst and an oxidant under a carbon monoxide atmosphere, leading to the cyclized quinazolinone product.

Microwave-Assisted Protocols

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating reaction rates and improving yields. The synthesis of quinazolin-4(3H)-ones is well-suited to microwave irradiation, often leading to significantly reduced reaction times compared to conventional heating. mdpi.com A general and effective microwave-assisted approach involves the condensation of an anthranilamide with aldehydes or ketones. beilstein-journals.org For the specific synthesis of this compound, the required starting material would be 2-amino-6-(trifluoromethyl)benzamide. This precursor could be condensed with a suitable one-carbon source, such as formic acid or an orthoformate, under microwave irradiation to yield the target compound. These reactions are often performed under solvent-free conditions or in high-boiling green solvents, and can be catalyzed by Lewis acids. beilstein-journals.org

Optimisation of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. In the context of modifying N-alkenyl-5-(trifluoromethyl)quinazolin-4(3H)-one derivatives via visible-light-induced radical cyclization, a systematic study has been performed. mdpi.com Key parameters that were optimized include the photocatalyst, solvent, and additives.

The initial investigation for the cyclization of 3-(pent-4-en-1-yl)quinazoline-4(3H)-one utilized fac-Ir(ppy)₃ as a photocatalyst in acetonitrile (B52724) (CH₃CN), which resulted in a low yield. A solvent screening revealed that N-Methyl-2-pyrrolidone (NMP) was superior. Further optimization showed that the addition of an additive, Lithium Chloride (LiCl), was beneficial. The optimal conditions were established as using 1 equivalent of the N-alkenyl quinazolinone substrate with the fac-Ir(ppy)₃ photocatalyst in NMP, under a bromotrifluoromethane (B1217167) (CF₃Br) atmosphere with LiCl as an additive, irradiated by a 5 W blue LED. mdpi.com This protocol was found to be effective for a range of substrates, including those with electron-withdrawing groups like trifluoromethyl at the 5-position of the quinazolinone ring, providing the corresponding ring-fused products in good yields. mdpi.com

Table 1: Optimization of Visible-Light-Induced Cyclization Conditions

Entry Photocatalyst Solvent Additive Yield (%)
1 fac-Ir(ppy)₃ CH₃CN None 5
2 fac-Ir(ppy)₃ NMP None 65
3 fac-Ir(ppy)₃ NMP LiCl 73
4 None NMP LiCl 0
5 fac-Ir(ppy)₃ NMP LiCl 0 (No Light)

Data sourced from a study on visible-light-promoted cascade trifluoromethylation/cyclization. mdpi.com

Scalability Considerations for Synthesis

The transition from laboratory-scale synthesis to larger, gram-scale production is a critical test of a protocol's practicality. The viability of the visible-light-induced trifluoromethylation/cyclization of N-alkenyl quinazolinones has been demonstrated on a gram scale. mdpi.com A reaction of 3-(pent-4-en-1-yl)quinazolin-4(3H)-one was successfully performed on a larger scale with a reduced catalyst loading of 1 mol%. The reaction proceeded smoothly to furnish the desired polycyclic quinazolinone product in a 60% yield, highlighting the practical utility and robustness of this photocatalytic method for creating complex derivatives from the quinazolinone core. mdpi.com

Derivatization and Functionalization of the Quinazolinone Core

The this compound scaffold serves as a valuable starting point for the synthesis of more complex, polycyclic heterocyclic systems. Functionalization can be achieved at several positions, most notably at the N-3 and C-2 positions, to modulate the compound's properties.

Substituent Variations at the N-3 Position

The nitrogen atom at the 3-position of the quinazolinone ring is a common site for introducing structural diversity. Alkylation or arylation at this position is readily achievable. A notable example involves the use of N-alkenyl quinazolinones in subsequent chemical transformations. Specifically, quinazolinone cores bearing electron-withdrawing groups, such as a trifluoromethyl group at the 5-position, have been shown to be suitable substrates for visible-light-induced radical cyclization reactions when an alkenyl group is present at the N-3 position. mdpi.com

In these reactions, an N-alkenyl chain, such as a pent-4-en-1-yl group, is first installed at the N-3 position. This N-3 substituted derivative then undergoes a photocatalyzed cascade trifluoromethylation and cyclization, leading to the formation of novel ring-fused quinazolinones. mdpi.com The tolerance of the 5-trifluoromethyl group demonstrates that the N-3 position can be functionalized to serve as a handle for constructing more elaborate molecular architectures.

Table 2: Substrate Scope for Visible-Light-Induced Cyclization of N-Alkenyl Quinazolinones

Substrate (Substituent on Quinazolinone Ring) Product Yield (%)
H 73
5-F 65
5-CF₃ 55
6-Cl 70
7-Me 71
8-OMe 30

Data adapted from a study on trifluoromethylated polycyclic quinazolinones. mdpi.com

Modifications at the 2-Position

The 2-position of the quinazolinone core is another key site for modification, often influencing the biological activity of the resulting compounds. While many synthetic routes build the C-2 substituent from acyclic precursors, direct C-H functionalization of the pre-formed quinazolinone ring is a more modern and efficient strategy.

Palladium-catalyzed direct C-H (hetero)arylation has been developed for unmasked 2-phenylquinazolin-4(3H)-ones, allowing for the introduction of various aryl and heteroaryl groups at the C-2 position. rsc.org Although a specific application to the 5-(trifluoromethyl) isomer has not been detailed, this methodology is generally tolerant of a broad range of functional groups on the quinazolinone scaffold. ibs.re.kr The reaction typically involves a palladium catalyst, a suitable ligand, a base, and an aryl halide coupling partner, often under microwave irradiation to accelerate the reaction. ibs.re.kr The applicability of such C-H activation strategies would provide a powerful tool for the late-stage diversification of the this compound core, enabling the rapid generation of derivative libraries.

Functionalization of the Benzene (B151609) Ring (e.g., at C-5)

The functionalization of the benzene ring of the this compound scaffold is a challenging yet crucial aspect for the development of new derivatives with potentially enhanced biological activities. The reactivity of the carbocyclic part of the molecule is significantly influenced by the electronic properties of both the fused pyrimidinone ring and the trifluoromethyl substituent.

The trifluoromethyl (-CF₃) group at the C-5 position is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution. This deactivation makes reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation considerably more difficult to achieve compared to the unsubstituted quinazolin-4(3H)-one parent molecule.

In the case of the parent quinazolin-4(3H)-one, electrophilic substitution reactions, such as nitration, have been shown to occur, typically yielding the 6-substituted product. researchgate.net For this compound, the strong deactivating nature of the -CF₃ group at C-5, combined with the directing effects of the heterocyclic portion, complicates the prediction of regioselectivity for positions C-6, C-7, and C-8. Any electrophilic attack would need to overcome a significant energy barrier.

Modern synthetic strategies, particularly transition-metal-catalyzed C-H bond functionalization, offer more versatile routes to modify the quinazolinone core. rsc.orgresearchgate.net These methods can enable reactions like arylation, amination, and alkylation on the benzene ring. rsc.orgresearchgate.net Often, these reactions are guided by a directing group installed at the N-3 position of the quinazolinone, which typically directs functionalization to the C-8 position via the formation of a stable metallacyclic intermediate. While these methodologies are powerful for the general quinazolinone class, specific applications and detailed research findings for the direct C-H functionalization of the benzene ring in this compound are not extensively documented in the literature.

The table below summarizes common functionalization reactions that have been successfully applied to the broader quinazolinone framework, which could potentially be adapted for the 5-(trifluoromethyl) derivative.

Table 1: Overview of Benzene Ring Functionalization Reactions on the Quinazolinone Scaffold

Reaction Type Typical Reagents/Catalysts Common Position of Functionalization Reference
Nitration HNO₃ / H₂SO₄ C-6 researchgate.net
Halogenation NBS, NCS, I₂ C-6, C-8
C-H Arylation Aryl Halides, Palladium or Rhodium catalysts C-8 (with N-3 directing group) rsc.org
C-H Amination Amines, Copper or Palladium catalysts C-8 (with N-3 directing group) rsc.org

Advanced Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For trifluoromethylated quinazolinones, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for complete characterization.

To illustrate the application of these techniques, spectral data from closely related trifluoromethyl-substituted quinazolinone derivatives are used as examples. The principles discussed are directly applicable to the analysis of 5-(Trifluoromethyl)quinazolin-4(3H)-one.

Proton NMR (¹H NMR) spectroscopy identifies the number and type of hydrogen atoms in a molecule. The spectrum provides information based on chemical shifts (δ), which indicate the electronic environment of each proton, and coupling constants (J), which reveal connectivity between neighboring protons.

In a typical quinazolinone core, protons on the benzene (B151609) ring appear in the aromatic region (typically δ 7.0-8.5 ppm). The proton attached to the nitrogen at position 3 (N-H) is often observed as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. For the target molecule, the protons H-6, H-7, and H-8 would exhibit characteristic splitting patterns (doublets, triplets, or combinations thereof) based on their coupling with adjacent protons. The proton at position 2 (H-2) would typically appear as a singlet.

For example, the ¹H NMR spectrum of the related compound 2-(2-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one in deuterated chloroform (CDCl₃) shows a broad singlet for the N-H proton at δ 10.48 ppm. rsc.org The aromatic protons appear as a series of multiplets between δ 7.54 and 8.24 ppm. rsc.org

Table 1: Illustrative ¹H NMR Data for a Trifluoromethyl-Substituted Quinazolinone Derivative Data for 2-(2-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one rsc.org

Chemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)Assignment
10.48br s-N-H
8.24d7.9Aromatic H
7.88-7.67m-Aromatic H
7.54t7.2Aromatic H

Carbon-13 NMR provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. For this compound, characteristic signals would include those for the carbonyl carbon (C-4), typically found downfield around δ 160-165 ppm, and the carbons of the aromatic ring.

A key feature in the ¹³C NMR spectrum of a trifluoromethyl-containing compound is the C-F coupling. The carbon atom of the CF₃ group appears as a quartet due to coupling with the three fluorine atoms (¹JCF), and adjacent carbons will also show smaller quartet splittings (²JCF, ³JCF).

In the spectrum of 2-(2-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one, the carbonyl carbon (C-4) resonates at δ 163.2 ppm. rsc.org The carbon of the trifluoromethyl group appears as a quartet at δ 123.6 ppm with a large one-bond C-F coupling constant of J = 272.1 Hz. rsc.org The aromatic carbon to which the CF₃ group is attached is observed at δ 128.8 ppm as a quartet with a smaller two-bond coupling constant (J = 31.5 Hz). rsc.org

Table 2: Illustrative ¹³C NMR Data for a Trifluoromethyl-Substituted Quinazolinone Derivative Data for 2-(2-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one rsc.org

Chemical Shift (δ ppm)Multiplicity (due to C-F coupling)Coupling Constant (J Hz)Assignment
163.2s-C=O (C-4)
151.6, 148.7s-Aromatic/Heterocyclic Quaternary C
135.0 - 126.3--Aromatic CH
128.8q31.5Ar-C-CF₃
123.6q272.1CF₃

Fluorine-19 NMR is a highly sensitive technique used specifically to detect fluorine atoms. nih.gov It is particularly useful for confirming the presence and electronic environment of the trifluoromethyl (CF₃) group. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making this technique highly receptive. nih.gov

The CF₃ group gives a single, sharp signal in the ¹⁹F NMR spectrum, as all three fluorine atoms are chemically equivalent. The chemical shift of this signal is indicative of the group's electronic environment. For most organofluorine compounds containing a CF₃ group, the signal appears in a characteristic range, often between δ -60 and -80 ppm. nih.gov This provides unequivocal evidence for the presence of the trifluoromethyl substituent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental formula of a compound. rsc.org

For this compound (C₉H₅F₃N₂O), the calculated exact mass is 214.0354 g/mol . In an HRMS experiment using a soft ionization technique like Electrospray Ionization (ESI), the compound would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 215.0432. rsc.orgacgpubs.org

Electron Ionization (EI) mass spectrometry, a harder ionization technique, provides information about the molecule's fragmentation pattern, which can help confirm the structure. rsc.org A typical fragmentation for quinazolinones involves the loss of neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN). rsc.org

Table 3: Expected HRMS Data for this compound

IonFormulaCalculated Mass (m/z)
[M]⁺C₉H₅F₃N₂O214.0354
[M+H]⁺C₉H₆F₃N₂O215.0432
[M+Na]⁺C₉H₅F₃N₂ONa237.0251

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

The spectrum is dominated by a strong absorption band for the amide C=O (carbonyl) stretching vibration, typically seen in the range of 1650-1700 cm⁻¹. The N-H stretching vibration of the lactam ring appears as a broad band in the region of 3100-3300 cm⁻¹. Aromatic C-H stretching is observed just above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations give rise to several sharp bands between 1450 and 1610 cm⁻¹. Crucially, the presence of the trifluoromethyl group would be confirmed by strong C-F stretching absorptions, which typically appear in the fingerprint region between 1100 and 1350 cm⁻¹. acgpubs.org

Table 4: Characteristic IR Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3100-3300N-H StretchAmide (Lactam)
3000-3100C-H StretchAromatic
1650-1700C=O StretchAmide (Lactam)
1450-1610C=C StretchAromatic Ring
1100-1350C-F StretchTrifluoromethyl (CF₃)

X-ray Crystallography for Solid-State Structural Determination

For a quinazolinone derivative, single-crystal X-ray diffraction analysis would confirm the planarity of the fused ring system and provide the exact spatial orientation of the trifluoromethyl group relative to the quinazolinone core. nih.gov The analysis reveals the crystal system, space group, and unit cell dimensions. This technique is considered the gold standard for structural proof when a suitable single crystal of the compound can be grown. nih.govekb.eg

Biological Activity and Mechanistic Investigations in Vitro and Cellular Level

Anticancer Activity

Derivatives of the 5-(Trifluoromethyl)quinazolin-4(3H)-one core structure have demonstrated significant potential as anticancer agents through various mechanisms of action. researchgate.netnih.govnih.govnih.govnih.gov

The cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines. A series of novel oxo-5-(trifluoromethyl)quinazolinyl amide derivatives were assessed for their anticancer activity against four human cancer cell lines: HeLa (cervical cancer), COLO 205 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). researchgate.net Within this series, compounds designated as 5l and 5m were identified as particularly promising. researchgate.net The antiproliferative activity, measured as the half-maximal inhibitory concentration (IC50), highlights the potential of this chemical scaffold. researchgate.net

Quinazolin-4(3H)-one derivatives, in general, have shown broad-spectrum antiproliferative activity against various tumor types, including colorectal, hepatocellular, breast, and lung cancer. nih.govresearchgate.net For instance, studies on other quinazolinone derivatives have confirmed their cytotoxic effects against cell lines such as A549 (lung carcinoma) and SW480 (colon cancer). nih.govresearchgate.net

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Selected oxo-5-(Trifluoromethyl)quinazolinyl Amide Derivatives researchgate.net

CompoundHeLa (Cervical Cancer)COLO 205 (Colon Cancer)HepG2 (Liver Cancer)MCF-7 (Breast Cancer)
5a 28.2 ± 4.35---25.2 ± 3.51---
5e 63.2 ± 0.13---------
5h ---74.6 ± 0.31---119.1 ± 0.37
Doxorubicin 1.8 ± 0.091.9 ± 0.111.7 ± 0.081.8 ± 0.07

Note: '---' indicates data not provided in the source.

The anticancer effects of quinazolinone derivatives are often attributed to their interaction with specific molecular targets that are crucial for cancer cell growth and survival.

The quinazoline (B50416) core is a well-established scaffold for inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy. nih.govcngb.org Overexpression of EGFR is common in many human tumors, and its inhibition can suppress tumor cell growth. nih.gov Quinazoline-based inhibitors, such as PD 153035, function by blocking the ATP binding site of the EGFR's tyrosine kinase domain. cngb.org This inhibition blocks EGF-stimulated EGFR autophosphorylation and downstream signaling pathways, including MAPK and Akt, leading to cell cycle arrest and apoptosis. nih.gov Certain quinazolin-4(3H)-one derivatives have been shown to exert potent growth-inhibitory activity in lung cancer cell lines by binding to the active site of EGFR. nih.gov Studies on 4-anilinoquinazolines identified them as potent and selective inhibitors of EGF-stimulated tumor cell growth, acting as competitive inhibitors with respect to ATP. nih.gov

Table 2: EGFR Kinase Inhibition by Selected Quinazoline Derivatives researchgate.net

CompoundEGFR Inhibition IC50 (nM)
4b 31 ± 0.12
6a 110 ± 0.14
6c 40 ± 0.21
9a 45 ± 0.17
9b 30 ± 0.25
Staurosporine (Reference) 35 ± 0.15

Tubulin is a critical protein involved in mitosis, making it an important target for anticancer drugs. nih.gov Several quinazolin-4(3H)-one derivatives have been identified as inhibitors of tubulin polymerization. nih.govnih.govrsc.org For example, a series of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives were found to inhibit tubulin polymerization, disrupt the cellular microtubule network, and cause cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in leukemia cells. nih.gov Molecular modeling studies suggest that these compounds bind to the colchicine (B1669291) binding pocket on tubulin. nih.govrsc.org This mechanism of action is consistent with the observed G2+M cell cycle arrest. nih.govrsc.org

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth. bohrium.comnih.gov Blocking the VEGF/VEGFR-2 system is a recognized strategy for anti-angiogenic cancer therapy. nih.govtandfonline.com Novel quinazolin-4(3H)-one derivatives have been specifically designed and synthesized as potent VEGFR-2 inhibitors. bohrium.comnih.gov In one study, a synthesized derivative, compound 18d, demonstrated superior VEGFR-2 inhibitory activity (IC50 = 0.340 ± 0.04 µM) compared to the reference drug sorafenib (B1663141) (IC50 = 0.588 ± 0.06 µM). nih.gov Docking studies revealed that these compounds bind to key amino acids in the active site of the receptor. nih.gov

While primarily associated with antibacterial activity, the inhibition of Penicillin-Binding Proteins (PBPs) by quinazolinone derivatives represents another facet of their biological activity. PBPs are enzymes essential for bacterial cell wall synthesis. scbt.com A novel class of 4(3H)-quinazolinone antibacterials has been discovered that targets PBPs. nih.gov These compounds have a unique mechanism of action, binding to an allosteric site on PBP2a, an enzyme that confers methicillin (B1676495) resistance in Staphylococcus aureus (MRSA). nih.govresearchgate.net This binding triggers a conformational change that opens the active site, making it susceptible to inhibition. nih.gov These quinazolinones have been shown to inhibit both PBP1 and PBP2a in MRSA. nih.gov

Molecular Target Identification and Binding Studies

Other Kinase or Enzyme Targets

The quinazolin-4(3H)-one scaffold is a well-established pharmacophore known to interact with various kinases, which are crucial regulators of cell signaling pathways. Numerous derivatives have been synthesized and evaluated as potent inhibitors of several tyrosine kinases. For instance, certain quinazolin-4(3H)-one derivatives have demonstrated significant inhibitory activity against cyclin-dependent kinase 2 (CDK2), human epidermal growth factor receptor 2 (HER2), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor-2 (VEGFR2). nih.gov The inhibition of these kinases is a key mechanism for the anti-proliferative effects of these compounds. For example, some derivatives have shown strong enzyme inhibitory activity against CDK2 with IC50 values in the nanomolar range. nih.gov Furthermore, derivatives of this class have been investigated as inhibitors of other enzymes, such as tyrosinase. mit.edubldpharm.com

Induction of Cellular Apoptosis and Cell Cycle Arrest Mechanisms (e.g., G2/M phase)

Many quinazolin-4(3H)-one derivatives have been reported to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines. ekb.egchemicalbook.com The induction of apoptosis is a critical mechanism for the anticancer activity of these compounds. Flow cytometry analyses of treated cancer cells have often revealed an increase in the population of cells in the apoptotic and necrotic stages. ekb.eg

Furthermore, cell cycle analysis has shown that some quinazolinone derivatives can arrest the cell cycle at specific phases, most notably the G2/M phase. chemicalbook.comnih.gov This arrest prevents the cells from proceeding through mitosis, ultimately leading to cell death. The molecular mechanisms often involve the modulation of key cell cycle regulatory proteins. While these findings are promising for the quinazolinone class of compounds, there is no specific published research demonstrating that 5-(Trluoromethyl)quinazolin-4(3H)-one induces apoptosis or cell cycle arrest.

Anti-angiogenesis Studies

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, making it an important target for anticancer therapies. Several quinazolin-4(3H)-one derivatives have been designed and synthesized as VEGFR-2 inhibitors, demonstrating potent anti-angiogenic properties in vitro. eco-vector.com These compounds can inhibit the proliferation and migration of endothelial cells, crucial steps in the angiogenic process. The mechanism of action is believed to involve the inhibition of VEGFR-2 signaling pathways. eco-vector.com

Despite the known anti-angiogenic potential of the quinazolinone scaffold, specific studies on the anti-angiogenic effects of 5-(Trluoromethyl)quinazolin-4(3H)-one , including its potential to inhibit VEGFR-2, have not been reported in the available literature.

Antimicrobial Activities (In Vitro)

The quinazolin-4(3H)-one core structure has been extensively used as a template for the development of novel antimicrobial agents. cymitquimica.com

Antibacterial Spectrum (e.g., Gram-positive, Gram-negative, MRSA, Mycobacterium tuberculosis)

Derivatives of quinazolin-4(3H)-one have shown a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. cymitquimica.com Some compounds have exhibited potent activity against clinically significant pathogens such as Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), Streptococcus pneumoniae, Proteus mirabilis, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli. cymitquimica.com The mechanism of action for some of these derivatives is thought to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. cymitquimica.com

Additionally, the quinazolinone scaffold has been a subject of interest in the search for new treatments for tuberculosis. Several derivatives have been synthesized and shown to be active against Mycobacterium tuberculosis, including multidrug-resistant strains. However, specific data on the antibacterial spectrum and minimum inhibitory concentrations (MICs) for 5-(Trluoromethyl)quinazolin-4(3H)-one are not available.

Antifungal Activities

The antifungal potential of quinazolin-4(3H)-one derivatives has also been explored. Studies have reported the activity of some of these compounds against various fungal pathogens. For instance, certain derivatives have shown inhibitory effects against fungi such as Aspergillus fumigatus and Candida albicans. The structure-activity relationship studies suggest that the nature and position of substituents on the quinazolinone ring play a crucial role in determining the antifungal potency. As with other activities, there is a lack of specific studies reporting the antifungal properties of 5-(Trluoromethyl)quinazolin-4(3H)-one .

Antiviral Activities

The quinazolin-4(3H)-one nucleus is present in some compounds with reported antiviral activity. Research in this area has explored the efficacy of these derivatives against a range of viruses. For example, certain quinazolinone-based compounds have been investigated for their ability to inhibit the replication of viruses such as the influenza virus. However, the scientific literature lacks specific reports on the antiviral activity of 5-(Trluoromethyl)quinazolin-4(3H)-one against any particular virus.

Structure Activity Relationship Sar Studies of 5 Trifluoromethyl Quinazolin 4 3h One Derivatives

Impact of Trifluoromethyl Group Position and Nature on Biological Activity

The trifluoromethyl (-CF3) group, owing to its unique electronic properties and steric bulk, significantly influences the pharmacological profile of quinazolinone derivatives. Its placement at a strategic position on the quinazolinone ring system can lead to promising biological activities. The -CF3 group is known for its high lipophilicity and metabolic stability, which can enhance the bioavailability and in vivo efficacy of a compound. mdpi.com

Research has indicated that the presence of a trifluoromethyl group can be beneficial for the metabolic stability of quinazolinone derivatives. For instance, in a study on quinazolinone-2-carboxamide derivatives, the replacement of an ethyl substituent with a trifluoromethyl group was shown to be advantageous in overcoming oxidative metabolism, even though it resulted in a decrease in antiplasmodial activity in that specific series. acs.org This highlights the dual role of the -CF3 group in influencing both pharmacokinetic and pharmacodynamic properties.

A study on novel oxo-5-(trifluoromethyl)quinazolinyl amide derivatives demonstrated that compounds bearing the trifluoromethyl group at the C-5 position exhibited promising anticancer activity against various human cancer cell lines, including HeLa, COLO 205, HepG2, and MCF7. researchgate.net This suggests that the C-5 position is a favorable location for the trifluoromethyl substituent for eliciting cytotoxic effects.

Further comparative studies are necessary to fully elucidate the impact of the trifluoromethyl group's position on biological activity. For example, systematically comparing the activity of isomers with the -CF3 group at other positions, such as C-6, C-7, or C-8, would provide a more comprehensive understanding of the positional effects.

Compound SeriesCF3 PositionObserved Biological ImpactReference
Quinazolinone-2-carboxamidesVariedReplacement of ethyl with CF3 improved metabolic stability. acs.org
Oxo-quinazolinyl amidesC-5Showed promising anticancer activity. researchgate.net

Influence of Substituents on the Quinazolinone Ring System

The biological activity of the 5-(Trifluoromethyl)quinazolin-4(3H)-one scaffold can be further modulated by introducing various substituents at different positions on the quinazolinone ring system. These modifications can alter the compound's size, shape, lipophilicity, and electronic properties, thereby influencing its binding affinity to target proteins.

The 2-position of the quinazolinone ring is a common site for chemical modification and has been shown to be critical for various biological activities. A diverse range of substituents, from simple alkyl or aryl groups to more complex heterocyclic moieties, can be introduced at this position.

In a series of 2,4,6-trisubstituted novel quinazoline (B50416) derivatives containing a trifluoromethyl group, the nature of the substituent at the C-2 position was found to significantly influence their antitumor activity. researchgate.net For instance, the introduction of a benzylthio moiety bearing a halogen (Cl, Br, or I) at the meta position of the benzyl (B1604629) ring resulted in potent inhibition of MAO-B, while an unsubstituted benzylthio moiety led to weaker activity. researchgate.net

Furthermore, the introduction of polar substituents at the 2-position of the quinazolinone core has been explored to reduce binding to proteins like bovine serum albumin (BSA), which can be crucial for improving the pharmacokinetic profile of a drug candidate. researchgate.net

The N-3 position of the quinazolin-4(3H)-one ring system offers another strategic point for modification. Substituents at this position can project into the solvent-exposed region or interact with specific pockets of a target protein, thereby influencing potency and selectivity.

The introduction of a five-membered heterocycle at the N-3 position of 4-(3H)-quinazolinones has been identified as a promising strategy for developing bioactive molecules with a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.net The nature of the heterocyclic ring and its substituents can be fine-tuned to optimize biological activity.

In the context of this compound derivatives, substitutions at the N-3 position can significantly impact their anticancer properties. For example, in a series of novel oxo-5-(trifluoromethyl)quinazolinyl amide derivatives, the N-3 position was linked to a phenoxy acetic acid moiety which was further derivatized with various aliphatic and aryl amines. researchgate.net This study revealed that specific amide derivatives at this position showed promising anticancer activity. researchgate.net

The trifluoromethyl group at the C-5 position is an electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. libretexts.orgmsu.edulibretexts.org This electronic effect can influence the pKa of the molecule and its ability to form hydrogen bonds or other interactions with biological targets.

In a study of novel oxo-5-(trifluoromethyl)quinazolinyl amide derivatives, the presence of the C-5 trifluoromethyl group was a constant feature, while other positions on the quinazolinone and its N-3 substituent were varied. The promising anticancer activity of these compounds underscores the importance of the C-5 trifluoromethyl group in this particular scaffold. researchgate.net

Position of SubstitutionType of SubstituentImpact on Biological ActivityReference
2-PositionBenzylthio with meta-halogenPotent MAO-B inhibition researchgate.net
N-3 PositionFive-membered heterocyclesPromising for diverse biological activities researchgate.net
N-3 PositionPhenoxy acetic acid amidesPromising anticancer activity researchgate.net
C-5 PositionTrifluoromethyl groupAssociated with promising anticancer activity researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activities. For quinazolinone derivatives, 3D-QSAR models have been developed to guide the design of more potent inhibitors for various targets. nih.govrsc.orgnih.gov

A typical 3D-QSAR study involves aligning a series of active compounds and using statistical methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build a predictive model. nih.gov These models generate contour maps that highlight the regions around the molecule where steric bulk, electrostatic interactions, and other properties are favorable or unfavorable for activity.

For this compound derivatives, a QSAR model could provide valuable insights into the structural requirements for a specific biological activity. For instance, a model could reveal that bulky, electron-donating groups at the 2-position are beneficial, while electron-withdrawing groups at the N-3 position are detrimental. Such information can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of being active.

A study on quinazolinone derivatives as EGFR inhibitors developed robust 3D-QSAR models that were used to design novel compounds with enhanced activities. nih.gov These models highlighted the importance of specific steric and electronic features for potent inhibition.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) required for a molecule to interact with a specific biological target. dovepress.comcolumbiaiop.ac.in These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged groups.

For this compound derivatives, a pharmacophore model can be generated based on a set of known active compounds. This model can then be used as a 3D query to screen virtual compound libraries to identify novel molecules with different chemical scaffolds but the same essential pharmacophoric features.

A ligand-based drug design strategy was successfully used to develop and validate a field-based 3D-QSAR pharmacophore model for quinazoline-based acetylcholinesterase inhibitors. nih.gov This model was then used for virtual screening to identify potential new inhibitors. A similar approach could be applied to this compound derivatives to discover novel compounds with desired biological activities.

Pharmacophore models can also be used in conjunction with molecular docking studies to refine the binding mode of ligands and to design new derivatives with improved interactions with the target protein. dovepress.com This integrated approach can lead to the rational design of more potent and selective drug candidates.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For various quinazolinone derivatives, docking studies have been employed to predict their binding modes and affinities against targets like EGFR, CDK2, and phosphodiesterase 7. nih.govnih.govnih.gov These studies typically reveal that the quinazolinone core can form crucial hydrogen bonds and hydrophobic interactions within the active sites of these proteins. researchgate.net However, specific docking simulations detailing the binding modes, affinities, and key amino acid interactions for 5-(Trifluoromethyl)quinazolin-4(3H)-one are not described in the available literature.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Complex Stability

Molecular dynamics simulations are used to analyze the physical movements of atoms and molecules. For ligand-protein complexes, MD simulations provide insights into the stability of the interaction over time. Studies on other quinazolinone hybrids have used MD simulations to confirm the stability of docked poses, showing that key interactions, such as hydrogen bonds, are maintained throughout the simulation. nih.govresearchgate.net This analysis helps validate the docking results and provides a more dynamic picture of the binding event. No specific MD simulation studies were found for this compound.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are performed to understand the electronic structure, properties, and reactivity of molecules. nih.govcrystalpen.in For some quinazolinone derivatives, DFT has been used to calculate properties like HOMO-LUMO energy gaps, molecular electrostatic potential, and charge distribution to explain their reactivity and interaction capabilities. crystalpen.insemanticscholar.org Such specific electronic and reactivity data for this compound is not presently available in the reviewed literature.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

In silico ADMET prediction is a critical step in early-stage drug discovery to assess the pharmacokinetic properties and potential drug-likeness of a compound. For many series of quinazolinone derivatives, ADMET profiles have been predicted to evaluate parameters such as oral bioavailability, adherence to Lipinski's rule of five, and other physicochemical properties. researchgate.netnih.govekb.eg These studies help in prioritizing compounds for further development. A specific, detailed in silico ADMET profile for this compound has not been published.

Future Research Directions and Applications in Drug Discovery

Development of Novel Therapeutic Agents Based on the 5-(Trifluoromethyl)quinazolin-4(3H)-one Scaffold

The quinazolinone nucleus is a "privileged scaffold" in drug discovery, forming the core of numerous approved therapeutic agents. newdrugapprovals.orgomicsonline.org The introduction of a trifluoromethyl group, particularly at the 5-position, offers a promising strategy for developing novel drugs with improved pharmacological profiles. Future research is poised to build upon the extensive biological activities demonstrated by analogous quinazolinone derivatives. mdpi.comnih.gov

Anticancer Agents: A primary focus for future development is in oncology. Quinazolinone derivatives have been successfully developed as inhibitors of key cancer-related targets like the epidermal growth factor receptor (EGFR). newdrugapprovals.orgnih.gov For instance, gefitinib (B1684475) and erlotinib (B232) are well-established EGFR inhibitors with a quinazoline (B50416) core. newdrugapprovals.org Research into novel trifluoromethyl-containing quinazoline derivatives has shown potent antiproliferative activity against various cancer cell lines, including prostate, lung, and leukemia cells. nih.gov One study identified a trifluoromethyl-containing quinazoline derivative, compound 10b , which exhibited IC₅₀ values of 3.02 µM against PC3 (prostate cancer) and 3.98 µM against K562 (leukemia) cells, comparable to the positive control, gefitinib. nih.gov This compound was found to induce apoptosis and inhibit cancer cell migration. nih.gov Future efforts will likely concentrate on optimizing the this compound scaffold to design highly selective and potent inhibitors of various kinases (e.g., CDK2, RAF kinase) and other cancer-relevant targets like BET family proteins. nih.govnih.govmdpi.comnih.gov

Anti-inflammatory and Other Therapeutic Areas: Beyond cancer, the quinazolinone scaffold has shown potential in treating inflammatory diseases. mdpi.com Derivatives have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors, which are crucial targets in inflammation and pain mediation. nih.gov The development of this compound analogs could lead to new anti-inflammatory agents with enhanced efficacy. Additionally, the broad biological profile of quinazolinones, which includes anticonvulsant, antibacterial, and antiviral activities, opens up numerous avenues for developing novel therapeutic agents based on this specific scaffold. mdpi.comnih.govnih.gov

Compound ClassTherapeutic TargetPotential ApplicationKey Findings
Trifluoromethyl-QuinazolinonesEGFR, various kinasesAnticancerPotent antiproliferative activity against multiple cancer cell lines; induction of apoptosis. nih.govnih.gov
Quinazolinone DerivativesBET Family ProteinsAnticancer, Anti-inflammatoryEfficacious in inhibiting tumor growth and improving arthritis severity in preclinical models. nih.govnih.gov
Quinazolinone DerivativesCyclooxygenase-2 (COX-2)Anti-inflammatoryDevelopment of selective COX-2 inhibitors for treating inflammation. nih.gov

Exploration of New Synthetic Pathways for Enhanced Efficiency and Sustainability

The advancement of therapeutic agents is intrinsically linked to the development of efficient and sustainable synthetic methods. Traditional syntheses of quinazolinones often require harsh conditions or multi-step processes. tandfonline.com Future research will focus on innovative synthetic strategies that align with the principles of green chemistry.

Sustainable and Green Synthesis: Recent studies have highlighted sustainable approaches for quinazolinone synthesis. One such method employs a magnetically recoverable palladium catalyst in an eco-friendly PEG/water solvent system, achieving high product yields (82-98%) through a multicomponent reaction. frontiersin.org This approach offers excellent atom economy and eliminates the use of toxic solvents. frontiersin.org Other green methods utilize deep eutectic solvents and microwave irradiation, which have proven effective for synthesizing various quinazolinone derivatives in moderate to excellent yields. tandfonline.com Another sustainable protocol uses hydrogen peroxide (H₂O₂) as a green oxidant and dimethyl sulfoxide (B87167) (DMSO) as a carbon source. acs.org

Efficient Trifluoromethylation: The introduction of the trifluoromethyl (CF₃) group is a critical step. Modern synthetic chemistry has moved towards more direct and efficient methods. A notable one-pot sequential cascade synthesis uses trifluoroacetic acid (TFA) as an inexpensive and readily available CF₃ source, along with T3P as a coupling and dehydrating agent. organic-chemistry.org This method is robust, scalable, and allows for significant chemical diversification. organic-chemistry.org Another direct, metal-free approach also uses TFA as the CF₃ source to produce 2-(trifluoromethyl)quinazolin-4-ones in very good yields (52%-94%) without the need for catalysts or additives. organic-chemistry.orgthieme-connect.com The exploration and adaptation of these advanced synthetic methodologies will be crucial for the efficient and environmentally benign production of this compound and its derivatives.

Synthetic MethodKey FeaturesAdvantages
Magnetic Palladium CatalysisMulticomponent reaction in PEG/water.High yields, recyclable catalyst, eco-friendly. frontiersin.org
Microwave & Deep Eutectic SolventsGreen chemistry approach.Moderate to excellent yields, reduced reaction times. tandfonline.com
H₂O₂-Mediated SynthesisUses DMSO as carbon source and H₂O₂ as oxidant.Sustainable, uses a green oxidant. acs.org
One-Pot TrifluoromethylationUses trifluoroacetic acid (TFA) as CF₃ source.Inexpensive, scalable, high-yield, metal-free options available. organic-chemistry.orgorganic-chemistry.org

Integration of Advanced Computational and Experimental Approaches in Lead Optimization

The process of optimizing a lead compound is greatly accelerated by the synergy between computational and experimental techniques. For the this compound scaffold, these integrated approaches are essential for designing derivatives with superior efficacy and drug-like properties.

Computational Modeling and In Silico Screening: Computational tools like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are invaluable for rational drug design. nih.govnih.gov 3D-QSAR studies on quinazolinone derivatives help to build predictive models that correlate specific structural features with biological activity, guiding the synthesis of more potent compounds. rsc.org Molecular docking simulations provide insights into the binding modes of these molecules within the active sites of their biological targets, such as EGFR or CDK2. nih.govnih.gov For example, docking studies have confirmed the binding patterns of active quinazolinone-based anticancer agents within the EGFR active site, corroborating the experimental biological data. nih.gov These in-silico methods allow for the virtual screening of large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and experimental validation. nih.gov

Potential in Agrochemical Development

The versatile biological activity of the 4(3H)-quinazolinone scaffold extends beyond medicine into the field of agrochemicals, where it has been utilized to develop herbicides, insecticides, and fungicides. nih.gov The inclusion of a trifluoromethyl group is a well-established strategy in agrochemical design to enhance potency and bioavailability. nih.govsemanticscholar.org

Herbicidal Activity: Quinazolinone derivatives have been developed as potent herbicides. Novel quinazolinone-phenoxypropionate hybrids have shown excellent herbicidal activity against various weeds, with some compounds displaying better crop safety than commercial herbicides like quizalofop-p-ethyl. mdpi.comacs.org These compounds often act by inhibiting crucial plant enzymes such as acetyl-CoA carboxylase (ACCase) or 4-hydroxyphenylpyruvate dioxygenase (HPPD). mdpi.comnih.govacs.org The this compound core represents a promising starting point for designing new herbicides with novel modes of action or improved selectivity.

Insecticidal and Fungicidal Properties: Trifluoromethylated quinazolines have also been investigated as insecticides. Certain derivatives act as potent inhibitors of the mitochondrial electron transport chain, specifically targeting NADH:ubiquinone oxidoreductase, which is a similar mechanism to the insecticide rotenone. nih.gov Furthermore, preliminary structural optimization of 4(3H)-quinazolinone scaffolds has identified derivatives with a trifluoromethyl group at the 2-position as promising lead compounds for developing agents with a broad antifungal spectrum. nih.gov This suggests that the this compound scaffold could be a valuable template for creating a new generation of insecticides and fungicides to address challenges in crop protection.

Agrochemical ApplicationMode of ActionTarget Weeds/Pests/Fungi
HerbicideACCase or HPPD InhibitionE. crusgalli, D. sanguinalis, S. alterniflora mdpi.comacs.orgmdpi.com
InsecticideNADH:ubiquinone oxidoreductase inhibitionBroad-spectrum insect pests nih.gov
FungicideNot fully elucidatedFusarium graminearum, Botrytis cinerea nih.gov

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 5-(trifluoromethyl)quinazolin-4(3H)-one and its derivatives?

  • Methodology : A one-pot sequential cascade method using trifluoroacetic acid (TFA) as a CF₃ source and T3P (propylphosphonic anhydride) as a coupling/dehydrating agent is highly effective. This approach avoids hazardous reagents and achieves yields up to 88% (e.g., compound 12 ) . For derivatives, palladium-catalyzed three-component carbonylative reactions with trifluoroacetimidoyl chlorides and amines provide broad substrate scope (41 examples) and high efficiency (up to 99% yield) .

Q. How can researchers address low yields in trifluoromethylated quinazolinone synthesis?

  • Analysis : Yield discrepancies (e.g., 23% for compound 10 vs. 88% for 12 ) often arise from reaction conditions (temperature, solvent polarity) or steric hindrance in intermediates. Optimization includes adjusting stoichiometry of T3P, using microwave-assisted heating, or introducing electron-withdrawing groups to stabilize reactive intermediates .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

  • Tools : High-resolution mass spectrometry (HRMS) confirms molecular formulas (e.g., SYNAPT G2 MS), while ¹H/¹³C NMR (500 MHz) resolves substituent positioning. IR spectroscopy identifies carbonyl stretches (~1680–1700 cm⁻¹), and differential scanning calorimetry (DSC) determines melting points .

Advanced Research Questions

Q. How do structural modifications impact the anticancer activity of this compound derivatives?

  • SAR Insights : Introducing electron-deficient groups (e.g., bromo at position 6) enhances cytotoxicity. For example, 2-(5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)-6-bromoquinazolin-4(3H)-one shows 6.63% growth inhibition (GP) in ovarian cancer OVCAR-4 cells . Conversely, bulky substituents (e.g., benzyl at position 3) reduce selectivity due to steric clashes with target proteins .

Q. What strategies improve selectivity in Pd-catalyzed cross-coupling reactions for biaryl quinazolinones?

  • Optimization : Using electron-rich aryl groups (e.g., p-tolyl) and Pd(OAc)₂/XPhos catalysts increases regioselectivity. For example, 5-fluoro-2-(p-tolyl)quinazolin-4(3H)-one achieves 63% yield in oxidative homocoupling, while mixed substrates require careful control of stoichiometry to minimize cross-products .

Q. How can computational methods guide the design of bioactive quinazolinone derivatives?

  • Approach : Density functional theory (DFT) predicts electrophilic reactivity at C2 and C6 positions. Molecular docking (e.g., AutoDock Vina) identifies binding modes with kinases (e.g., PI3K), highlighting hydrogen bonding between the quinazolinone carbonyl and Lys802 residues .

Q. What are the challenges in scaling up trifluoromethylated quinazolinone synthesis?

  • Key Issues : Scalability is limited by the cost of T3P and purification of polar byproducts. Alternatives include flow chemistry for continuous TFA recycling and silica gel-free purification via crystallization in ethanol/water mixtures .

Q. How do substituents influence antifungal activity in quinazolinone derivatives?

  • Findings : 3-((4-phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)quinazolin-4(3H)-one exhibits EC₅₀ = 22.1 μg/mL against Xanthomonas axonopodis (Xac), outperforming bismerthiazol. The trifluoromethyl group enhances membrane permeability, while thioether linkages improve stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.